molecular formula C9H16O4 B1295394 2,4-Diacetoxypentane CAS No. 7371-86-0

2,4-Diacetoxypentane

Cat. No. B1295394
CAS RN: 7371-86-0
M. Wt: 188.22 g/mol
InChI Key: CUSIRZGMYUQIBF-UHFFFAOYSA-N
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Description

2,4-Diacetoxypentane is a chemical compound that has been studied in various contexts, including its synthesis and reactions. It is a derivative of pentanediol and is characterized by the presence of two acetate groups attached to the carbon chain.

Synthesis Analysis

The synthesis of 2,4-diacetoxypentane can be achieved through the reactions of 2,4-pentanediol derivatives. Specifically, cyclic orthoacetates of meso- and dl-2,4-pentanediol can be reacted with acetic acid to produce 2,4-diacetoxypentane with complete inversion of configuration . The synthesis involves the formation of an acetoxonium cation intermediate, which is a six-membered ring structure, and can be characterized by NMR .

Molecular Structure Analysis

The molecular structure of 2,4-diacetoxypentane is not directly discussed in the provided papers. However, the related compounds, such as 2,2,4-trimethylpentane-1,3-diol diacetate, exhibit magnetic nonequivalence due to the presence of geminal-dimethyl groups and methylene protons, which can be affected by intramolecular influences and solvent effects . This suggests that the molecular structure of 2,4-diacetoxypentane may also exhibit interesting stereochemical properties.

Chemical Reactions Analysis

2,4-Diacetoxypentane undergoes various chemical reactions. For instance, its acetolysis with trityl chloride leads to the formation of the compound predominantly with retention in the absence of water . Additionally, the thermal decomposition of 2,4-diacetoxypentane has been studied, and it was found that the stereoisomers of this compound decompose at almost the same rate, which suggests that the configuration does not significantly affect the decomposition rate .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,4-diacetoxypentane are inferred from its reactions and stability under certain conditions. The compound's decomposition in the gas phase is a homogeneous unimolecular first-order reaction, and the rate constants for the decomposition have been determined . The presence of acetate groups in the compound is likely to influence its solubility, reactivity, and thermal stability.

Scientific Research Applications

  • Plant Cell Suspension Culture
    • Summary of Application : 2,4-Diacetoxypentane is used in the study of plant cell suspension cultures . Specifically, it has been used in the study of date palm (Phoenix dactylifera L., cv. Shishi) cell suspension cultures .
    • Methods of Application : Date palm cell suspension cultures initiated in Murashige and Skoog (MS) medium were treated with 2.5 and 5 mg/L 2-isopentenyladenine (2-iP) in combinations with 1, 2.5, 5 and 10 mg/L 2,4-dichlorophenoxyacetic acid (2,4-D), and compared to the standard cell multiplication medium .
    • Results or Outcomes : The optimum biomass accumulation, based on the packed cell volume and dry weight, was found in the cell suspension culture augmented with 1 mg/L 2,4-D + 5 mg/L 2iP followed by 5 mg/L 2,4-D + 2.5 mg/L 2-iP . Cell suspension cultures containing 5 mg/L 2,4-D and 2.5 mg/L 2iP yielded the maximum accumulation of phenolics, flavonoids and radical scavenging activity (90.65%), and also a significantly higher content of caffeic acid (37.1 µg/g DW) .

Safety And Hazards

A safety data sheet for “2,4-Diacetoxypentane” can be found on the Echemi website . For detailed safety and hazard information, please refer to the safety data sheet.

Relevant Papers One relevant paper titled “Chemistry of 1,3-Glycol Derivatives. I. The Reactions of 2,4-Pentanediol Derivatives” was found . This paper discusses the reactions of 2,4-pentanediol derivatives, which may include “2,4-Diacetoxypentane”. For more detailed information, please refer to the paper.

properties

IUPAC Name

4-acetyloxypentan-2-yl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c1-6(12-8(3)10)5-7(2)13-9(4)11/h6-7H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUSIRZGMYUQIBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00994571
Record name Pentane-2,4-diyl diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00994571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Diacetoxypentane

CAS RN

7371-86-0
Record name 2,4-Diacetoxypentane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007371860
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentane-2,4-diyl diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00994571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
43
Citations
O Itoh, Y Ichikawa, H Katano, K Ichikawa - Bulletin of the Chemical …, 1976 - journal.csj.jp
Cyclic orthoacetates of meso- and dl-2,4-pentanediol (cis- and trans-2-ethoxy-2,4,6-trimethyl-1,3-dioxane, 1) were prepared and characterized by NMR. The stereochemical courses of …
Number of citations: 17 www.journal.csj.jp
K Kobayashi, Y Asakawa, Y Kikuchi, H Toi… - Journal of the …, 1993 - ACS Publications
The CH-ir interaction plays an important role in the complexation involving resorcinol cyclic tetramer 1 in chloroform. Thus, host 1 binds simple monools 4-10 via a cooperation of CH-ir …
Number of citations: 254 pubs.acs.org
Y Morishima, K Fujisawa… - Journal of Polymer …, 1976 - Wiley Online Library
It is known that the red-violet color reaction of poly (viny1 acetate)(PVAc) with iodine requires a sequence of vinyl acetate units along the polymer chain; eg, 2, 4-diacetoxypentane (…
Number of citations: 18 onlinelibrary.wiley.com
K Fujii - Journal of Polymer Science Part B: Polymer Letters, 1967 - Wiley Online Library
The infrared spectra of poly (viny1 alcohol) and poly (viny1 formate)(1-4) exhibit various changes with tacticity. In a previous study (4), however, no significant differences were observed …
Number of citations: 4 onlinelibrary.wiley.com
SS Novikov, MS Burmistrova, VP Gorelik - … of the Academy of Sciences of …, 1960 - Springer
2,2-Dimethyl-β-hydroxypropionaldehyde and 2,2-dimethyl-β-hydroxybutyraldehyde react with CH 3 NO 2 to form the corresponding condensation products 1-nitro-3,3-dimethylbutane-2,…
Number of citations: 3 link.springer.com
K Ito, T Harada, A Tai, Y Izumi - Chemistry Letters, 1979 - journal.csj.jp
The hydrogenation of acetylacetone over asymmetrically modified Raney nickel catalyst gave the chiral diastereomer of 2,4-pentanediol selectively with high optical purity. The …
Number of citations: 29 www.journal.csj.jp
SF Velick - Journal of the American Chemical Society, 1947 - ACS Publications
(14) Ultraviolet analyses were carried out by Mr. JS Nelson and Miss Ruth Johnston Infrared absorption spectra were determined by Mr. WB Treutnann and Mrs. JL Johnson.(15) …
Number of citations: 28 pubs.acs.org
V Chytrý, B Obereigner, D Lim - European Polymer Journal, 1973 - Elsevier
The decompositions of the following poly(vinylacetate) models were investigated in the gas phase: 2-acetoxypentane (in the range 323–380), meso and racem. 2,4-diacetoxypentane (…
Number of citations: 4 www.sciencedirect.com
E Marie, Y Chevalier, N Issartel, F Eydoux… - …, 2001 - ACS Publications
The basic “hydrolysis” of ethylene−vinyl acetate copolymers (EVA) leads to ethylene−vinyl alcohol copolymers (EVOH) or ethylene−vinyl acetate−vinyl alcohol terpolymers which can be …
Number of citations: 21 pubs.acs.org
L Hou, H Hao, X Yu - Fresh Produce, 2011 - academia.edu
The cytokinin-active compound, N1-(2-chloro-4-pyridyl)-N3-phenylurea (CPPU), applied on unpollinated and pollinated ovaries, affected the fruit growth and quality of muskmelon. 10, …
Number of citations: 3 www.academia.edu

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